molecular formula C10H10O4 B1315977 Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 214894-91-4

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No. B1315977
M. Wt: 194.18 g/mol
InChI Key: ZPKXULSJPDNOJY-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound with the empirical formula C10H10O4. It is also known as methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate . The compound belongs to the benzodioxine family and has a bicyclic structure.

Molecular Structure Analysis

The molecular structure of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate consists of a fused benzene ring and a dioxane ring. You can view the 2D structure here . The 3D structure can be visualized using appropriate software.
  • Physical and Chemical Properties Analysis

    • Chemical Properties :
      • Other properties: Combustible solid (storage class code 11) .
  • Safety and Hazards

    • Hazard Statements : Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is classified as Acute Tox. 4 (oral toxicity) .
    • Storage : Store as a combustible solid (WGK 3) .
  • Scientific Research Applications

    Synthesis and Biological Activity

    Synthesis Techniques and Enantioselective Properties

    A study highlighted the synthesis of enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, showcasing the compound's role in producing potent competitive alpha 1A-adrenoreceptor antagonists. This research illustrates the compound's utility in exploring receptor subtypes through enantioselective synthesis techniques (Quaglia et al., 1996).

    Enantioselective Hydrolysis

    Another application involves the enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate to produce enantiomerically pure esters, serving as a starting compound for drugs like doxazosin mesylate. This highlights its importance in pharmaceutical manufacturing processes (Varma et al., 2008).

    Therapeutic Potential and Chemical Properties

    Antibacterial and Anti-inflammatory Properties

    Research into N-substituted derivatives of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine showed promising antibacterial and anti-inflammatory properties. These findings suggest potential therapeutic applications for compounds derived from methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in treating inflammatory ailments (Abbasi et al., 2017).

    Enzymatic Resolution for Chiral Synthons

    A novel application involves the enzymatic resolution of chiral synthons, such as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, for enantiospecific synthesis of therapeutic agents. This study underscores the biocatalytic approach to obtain optically pure enantiomers, critical for pharmaceutical applications (Mishra et al., 2016).

    properties

    IUPAC Name

    methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZPKXULSJPDNOJY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C2C(=CC=C1)OCCO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60572218
    Record name Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60572218
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

    CAS RN

    214894-91-4
    Record name Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60572218
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    3.46 g (19.2 mmol) of the acid obtained in Step A are added to a mixture of 9.62 g (114.6 mmol) of sodium hydrogen carbonate and 3.57 ml (57.6 mmol) of iodomethanie in 40 ml of N,N-dimethylacetamide. After 24 hours' stirling under argon and protected from light, the solvent is removed by evaporation in vacuo. The residue obtained is then taken up in a 1/1 water/ethyl acetate mixture and the aqueous phase is subsequently extracted with ethyl acetate. After drying over magnesium sulphate and filtration, the solvent is removed by evaporation under reduced pressure. The title ester is obtained pure in the form of a white solid after chromatography over silica gel (eluant:AcOEt/PE:25/75).
    Name
    Quantity
    3.46 g
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    reactant
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    9.62 g
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    40 mL
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    Name
    water ethyl acetate
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    0 (± 1) mol
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    Synthesis routes and methods II

    Procedure details

    A suspension of 2,3-Dihydroxy-benzoic acid methyl ester (336 mg, 2 mmol) and cesium carbonate (1.56 g, 4.8 mmol) in DMF was stirred at room temperature for 0.5 h. 1,2-Dibromoethane (0.224 ml, 2.6 mmol) was added to the DMF solution. The mixture was stirred at 80 C for 4 h, and then diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to give the crude product. It was chromatographed on silica gel with EtOAc/hexane (20%-40%) as eluent to afford 2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid methyl ester as a white solid. (223 mg, 1.14 mmol, 57.4% yield).
    Quantity
    336 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1.56 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
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    0.224 mL
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    reactant
    Reaction Step Two
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    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
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    0 (± 1) mol
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    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
    The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
    Number of citations: 54 onlinelibrary.wiley.com

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